Bucillamine

説明

Systematic IUPAC Name and Structural Interpretation

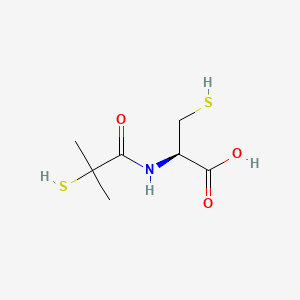

Bucillamine is chemically designated as (2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid . Its structure features a cysteine backbone with two reactive thiol (-SH) groups, a defining characteristic that distinguishes it from other thiol-containing compounds like N-acetylcysteine (NAC). The molecule’s stereochemistry is critical, with the R-configuration at the chiral carbon center.

The structural components include:

- A central L-cysteine moiety : Propanoic acid with a sulfanyl group at position 3.

- A substituted propanoyl group : Attached via an amide bond to the cysteine’s amino group, this group contains a methyl-substituted sulfanyl group at position 2.

This dual thiol configuration enables this compound to act as a potent thiol donor, enhancing glutathione synthesis and antioxidant activity more effectively than NAC.

CAS Registry Number and Regulatory Classifications

This compound is indexed under the CAS Registry Number 65002-17-7 , a unique identifier for its chemical entity. Its regulatory classifications align with international pharmacological frameworks:

This classification underscores its role as a disease-modifying antirheumatic drug (DMARD), distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).

特性

IUPAC Name |

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFHZCUKUDDBC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048587 | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65002-17-7 | |

| Record name | Bucillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucillamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Historical Context and Early Synthetic Routes

Initial Synthetic Challenges

Early attempts to synthesize Bucillamine faced significant hurdles due to the instability of intermediates and the toxicity of reagents. Traditional routes relied on sodium hydrosulfide (NaSH) and hydrogen sulfide (H₂S), which posed safety risks and complicated large-scale production. For example, the condensation of L-cysteine hydrochloride with unstable intermediates like [SC(CH₃)₂CO⁻]ₙ resulted in low yields (approximately 70% crude product) and poor purity, necessitating costly purification steps. These limitations underscored the need for robust synthetic strategies.

Limitations of Conventional Methods

The use of dicyclohexylcarbodiimide (DCC) as a condensing agent in early routes further increased production costs. Additionally, intermediates such as α-bromo-isovaleric acid exhibited poor stability, leading to oxidative degradation during storage. These factors rendered historical methods economically unviable and unsuitable for industrial adoption.

Novel Intermediate-Based Synthesis

Discovery of 5,5-Dimethyl-2-Thione-4-Ketone-1-Sulfur-3-Oxy-Heteropenta Ring (Intermediate Ia)

A breakthrough in this compound synthesis emerged with the development of a stable intermediate, 5,5-dimethyl-2-thione-4-ketone-1-sulfur-3-oxy-heteropenta ring (Ia), which streamlined the condensation process with L-cysteine. This intermediate, characterized by its heterocyclic structure, is synthesized via a three-step sequence:

Bromination of Isovaleric Acid :

Isovaleric acid (2-methylbutanoic acid) undergoes α-bromination using phosphorus tribromide (PBr₃) and bromine (Br₂) at 110–120°C to yield α-bromo-isovaleric acid.Xanthogenation :

The brominated product reacts with potassium ethyl xanthate (C₂H₅OCS₂K) in aqueous medium, substituting the bromine atom with a xanthate group to form α-ethylxanthate-isovaleric acid.Cyclization :

Treatment with thionyl chloride (SOCl₂) in toluene induces cyclization, producing Intermediate Ia with high purity (HPLC >99%).

Table 1: Key Reaction Parameters for Intermediate Ia Synthesis

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | PBr₃, Br₂ | 110–120°C, 3 hr | 92–93% | >95% |

| Xanthogenation | C₂H₅OCS₂K, K₂CO₃ | RT, 6 hr | 72–75% | >98% |

| Cyclization | SOCl₂, Toluene | RT, 4 hr | 85–90% | >99% |

Condensation with L-Cysteine

Intermediate Ia undergoes nucleophilic substitution with L-cysteine hydrochloride in alkaline conditions (pH 9–9.5) to form this compound. The reaction proceeds via thiolate attack on the electrophilic sulfur of Ia, followed by acid workup to yield the final product.

Table 2: Optimization of Condensation Reaction

| Parameter | Optimal Value | Yield (Crude) | Purity (Crude) |

|---|---|---|---|

| pH | 9.0–9.5 | 67–69% | 85–90% |

| Temperature | 25°C | 69% | 88% |

| Solvent | Water/Ethyl Acetate | 68% | 90% |

Industrial-Scale Production and Process Optimization

Scalability of the Intermediate Route

The patent CN1425662A demonstrates the method’s industrial feasibility, scaling reactions from laboratory (5.5 g Ia) to pilot plant (55 kg Ia) levels. Key adjustments include:

- Reactor Design : Use of corrosion-resistant reactors to handle SOCl₂.

- Solvent Recovery : Toluene and ethyl acetate are recycled to reduce costs.

- Process Automation : Controlled addition of bromine and SOCl₂ minimizes exothermic risks.

Table 3: Comparison of Lab-Scale vs. Industrial-Scale Yields

| Step | Lab-Scale Yield | Industrial-Scale Yield |

|---|---|---|

| Bromination | 93.16% | 92.7% |

| Xanthogenation | 72.5% | 70% |

| Cyclization | 90% | 85% |

| Condensation | 69.62% | 67% |

Purity Enhancement Strategies

Recrystallization of crude this compound from ethyl acetate/water mixtures elevates purity from 85–90% to >99%, meeting pharmacopeial standards. Critical factors include:

- Temperature Control : Slow cooling (0.5°C/min) prevents impurity occlusion.

- Solvent Ratio : Ethyl acetate/water (3:1) optimizes crystal growth.

Comparative Analysis of Synthetic Routes

Advantages of the Intermediate-Based Method

Limitations and Challenges

- SOCl₂ Handling : Requires stringent moisture control to prevent HCl release.

- Byproduct Formation : Trace xanthate residues necessitate rigorous washing.

科学的研究の応用

Bucillamine has a wide range of scientific research applications:

Chemistry: Used as a reducing agent and a thiol donor in various chemical reactions.

Biology: Investigated for its role in protecting cells from oxidative stress and reperfusion injury.

Medicine: Used in the treatment of rheumatoid arthritis and being studied for its potential in treating COVID-19 and other inflammatory conditions.

Industry: Employed in the synthesis of other pharmaceutical compounds and as an antioxidant in various industrial processes

作用機序

ブシラミンは、主にそのチオール基を通じて作用し、活性酸素種を中和するために電子を供与できます。この抗酸化作用は、酸化ストレスを軽減し、細胞損傷を防ぐのに役立ちます。ブシラミンは、グルタチオンレベルを補充し、酸化による損傷に対する体の自然な防御機構を強化します。 分子標的は、酸化ストレス経路に関与するさまざまな酵素やタンパク質が含まれます .

類似化合物:

アセチルシステイン: ムコライト剤およびアセトアミノフェン中毒の治療に使用される別のチオールドナー。

チオプロニン: ブシラミンに類似したシステイン誘導体であり、システィヌリアの治療に使用されます。

グルタチオン: 体内に自然に存在する抗酸化物質。

ブシラミンの独自性: ブシラミンは、アセチルシステインよりも強力なチオールドナーであることが特徴です。グルタチオンレベルを回復させる力は約16倍強力で、酸化ストレスを軽減する効果が高くなります。 さらに、その2つのチオール基は強化された抗酸化能力を提供し、医療および工業アプリケーションの両方で貴重な化合物となっています .

類似化合物との比較

D-Penicillamine

Structural Similarities : Both are thiol-containing DMARDs used for RA.

Key Differences :

Clinical Implications: this compound’s dual thiol structure enhances metal chelation and reduces oxidative stress in RA synovial fluid more effectively than D-penicillamine . Its lower side-effect profile makes it preferable for long-term RA management .

N-Acetylcysteine (NAC)

Structural Similarities : Both are cysteine derivatives with antioxidant properties.

Key Differences :

Clinical Implications : this compound’s dual thiol structure and Nrf2 activation make it superior to NAC in managing oxidative stress-related conditions, including cisplatin-induced ototoxicity and UV damage .

Other Thiol Antioxidants

Tiopronin :

Diethyldithiocarbamate :

- Primarily used as a metal chelator; lacks this compound’s immunomodulatory effects .

Unique Advantages of this compound

- Broad-Spectrum Applications : Demonstrated efficacy in RA, hearing preservation (cisplatin-induced ototoxicity), and reperfusion injury .

- Dual Antioxidant Pathways : Combines direct ROS scavenging with Nrf2-mediated GSH synthesis .

- Lower Toxicity : Unlike D-penicillamine, this compound rarely causes crescentic nephropathy or severe lung injury (only 12 reported cases of interstitial pneumonitis) .

Limitations and Risks

生物活性

Bucillamine is a thiol-containing compound primarily recognized for its role as a disease-modifying antirheumatic drug (DMARD) in the management of rheumatoid arthritis (RA). Beyond its use in RA, recent studies have highlighted its diverse biological activities, including antioxidant properties, protective effects against drug-induced toxicity, and potential applications in other medical conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound exhibits several biological activities primarily through its antioxidant properties. It acts as a precursor to glutathione (GSH), enhancing intracellular levels of this crucial antioxidant. The mechanism involves:

- Induction of Nrf2 Pathway : this compound promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, leading to increased expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS) .

- Reduction of Oxidative Stress : It significantly reduces oxidative stress by increasing GSH levels and inducing heme oxygenase 1 (HO-1) and superoxide dismutase 2 (SOD2), although some studies suggest that its protective effects may occur independently of HO-1 and SOD2 enzymatic activity .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| Nrf2 Activation | Induces expression of antioxidant enzymes |

| GSH Precursor | Increases intracellular GSH levels |

| Oxidative Stress Reduction | Decreases reactive oxygen species (ROS) levels |

| Cytoprotection | Protects against drug-induced cytotoxicity |

Rheumatoid Arthritis

This compound has been extensively studied for its efficacy in treating RA. A long-term observational cohort study indicated that this compound provided better responses compared to standard DMARDs like methotrexate and sulfasalazine, particularly in male patients and those with shorter disease duration .

Case Study: this compound-Induced Membranous Nephropathy

A notable case involved a 76-year-old female patient who developed membranous nephropathy (MN) after starting this compound therapy for RA. The renal biopsy revealed crescentic glomerulonephritis, prompting the discontinuation of this compound. The patient's renal function improved post-therapy, highlighting a potential adverse effect of this compound that necessitates monitoring .

Neuroprotective Effects

Recent investigations suggest that this compound may offer neuroprotective benefits. A study indicated that it is a more effective antioxidant than N-acetylcysteine (NAC) and could enhance the effectiveness of anticonvulsant therapies by protecting GABA(A) receptors during seizure activity .

Table 2: Clinical Findings on this compound

| Study Focus | Findings |

|---|---|

| Efficacy in RA | Higher response rates compared to methotrexate and sulfasalazine |

| Adverse Effects | Associated with MN and renal dysfunction |

| Neuroprotection | Potential to enhance anticonvulsant efficacy |

Cisplatin-Induced Ototoxicity

This compound has shown protective effects against cisplatin-induced ototoxicity. In studies involving auditory cells from rats, pretreatment with this compound significantly suppressed caspase activation and free radical production, indicating its potential as a protective agent against chemotherapy-induced hearing loss .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests a favorable safety margin when used appropriately. However, continued monitoring for renal function is advised due to reported cases of nephrotoxicity associated with its use .

化学反応の分析

Redox Reactions and Glutathione Modulation

Bucillamine enhances intracellular glutathione (GSH) levels while suppressing oxidized glutathione (GSSG) formation through thiol-disulfide exchange mechanisms .

| Experimental Model | GSH Increase (Fold) | GSSG Reduction (Fold) | Citation |

|---|---|---|---|

| Normal Liver Tissue | 8× | 6–11× | |

| Steatotic Liver Tissue | 3× | 8× | |

| Cisplatin-Treated HEI-OC1 | N/A | ROS reduced by 65.4% |

Mechanism :

-

Direct donation of thiol groups to regenerate GSH from GSSG.

-

Inhibition of GSH oxidation during oxidative stress via competitive electron transfer.

Free Radical Scavenging

This compound neutralizes reactive oxygen species (ROS) and nitric oxide (NO) through direct thiol-radical interactions .

Key Findings from In Vitro Hyaluronan Degradation Studies :

| Parameter | Without this compound | With this compound (Pre-treatment) | With this compound (Delayed) |

|---|---|---|---|

| Dynamic Viscosity Reduction | 64.3% | 0% (Rheopexy observed) | 7.0% |

| Molar Mass (M<sub>w</sub>) | 247.9 kDa | 563.5 kDa | 609.8 kDa |

| Hydroxyl Radical Scavenging | – | 100% inhibition | Partial inhibition |

Reaction Pathway :

Metal Ion Interactions

This compound chelates Cu(II) ions, preventing Fenton-like reactions that generate hydroxyl radicals .

Experimental Evidence :

-

In the presence of 100 μM this compound:

-

Complete inhibition of hyaluronan degradation induced by Cu(II)/ascorbate systems.

-

Reduction in chemiluminescence intensity by 89% (indicating suppressed hydroperoxide formation).

-

Cellular Antioxidant Mechanisms

In cisplatin-treated HEI-OC1 cells, this compound:

-

Prevented mitochondrial membrane depolarization (JC-1 assay: 92% viability vs. 43% in cisplatin-only controls).

Structural Stability Under Oxidative Stress

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

-

Thermal Stability : Residual mass at 350°C increased from 45.6% (native HA) to 54.8% with this compound .

-

Oxidative Resistance : Exotherm peaks shifted to higher temperatures (ΔT = +28°C in oxygen atmosphere).

Pharmacological Implications

This compound’s dual thiol configuration and low molecular weight enable rapid cellular uptake, making it effective in pathologies involving oxidative stress and metal-mediated toxicity. Its ability to modulate redox equilibria while maintaining structural integrity under harsh conditions underscores its therapeutic versatility.

Q & A

Q. Methodological Insight :

- Use in vitro assays (e.g., luciferase reporter systems) to quantify Nrf2 activation.

- Measure GSH/GSSG ratios via HPLC or fluorometric kits in treated vs. control cells.

- Employ surface plasmon resonance (SPR) to assess this compound’s interference with viral spike-ACE2 binding .

Basic: How is this compound’s safety profile established in non-COVID-19 contexts?

This compound has been prescribed for rheumatoid arthritis (RA) in Japan and South Korea for over 30 years, with a well-characterized safety profile. Long-term studies highlight rare adverse events, such as pemphigus vulgaris (0.1–0.5% incidence), likely due to structural similarities to D-penicillamine . Clinical monitoring for proteinuria and skin lesions is recommended during chronic use. In RA trials, adverse events were primarily gastrointestinal (nausea, diarrhea) and resolved upon dose adjustment .

Q. Methodological Insight :

- Retrospective analysis of RA patient databases to identify adverse event trends.

- Use immunofluorescence assays to detect autoantibodies in suspected pemphigus cases .

Basic: What in vitro models demonstrate this compound’s antiviral efficacy?

This compound inhibits SARS-CoV-2 entry by disrupting spike protein binding to ACE2 receptors. In pseudotyped virus models, it reduced viral entry efficiency by 60–80% at 100 µM concentrations . For Delta and Omicron variants, this compound decreased viral replication in human lung organoids by 50% compared to placebo, attributed to thiol-mediated interference with viral fusion .

Q. Methodological Insight :

- Use pseudotyped lentivirus expressing SARS-CoV-2 spike protein in ACE2-expressing HEK293T cells.

- Quantify viral load via RT-qPCR or plaque assays post-treatment .

Advanced: How to design clinical trials evaluating this compound against emerging COVID-19 variants?

Trial design must adapt to variant-specific challenges. Revive Therapeutics’ Phase 3 COVID-19 trial (NCT04504734) incorporated viral load testing and inflammatory markers (e.g., CRP, IL-6) for 300+ patients to assess antiviral and anti-inflammatory effects . For Omicron, factorial designs comparing this compound with standard care (e.g., Paxlovid) are recommended, with endpoints including time to viral clearance and symptom resolution .

Q. Key Parameters for Variant-Specific Trials :

| Parameter | Delta Variant | Omicron Variant |

|---|---|---|

| Primary Endpoint | Hospitalization/death | Symptom duration (days) |

| Secondary Endpoint | Viral load reduction | Inflammatory markers |

| Sample Size | 800–1,000 patients | 500–700 patients |

| Viral Load Assay | RT-qPCR (threshold <35) | RT-qPCR (threshold <30) |

Advanced: How to interpret dose-dependent efficacy conflicts in COVID-19 trials?

In Revive’s Phase 3 trial, the high-dose this compound group (600 mg/day) had zero hospitalizations, while the low-dose group (300 mg/day) had one hospitalization. Placebo showed three hospitalizations . Confounding factors include patient comorbidities and viral variant heterogeneity. Researchers should:

Conduct subgroup analyses stratified by baseline oxygen saturation (<96% vs. ≥96%).

Use pharmacokinetic modeling to correlate plasma thiol levels with clinical outcomes.

Apply Bayesian adaptive designs to dynamically adjust dosing mid-trial .

Advanced: Designing preclinical studies for this compound’s neuroprotective potential in nerve agent exposure

Collaborative studies with Defence R&D Canada (DRDC) evaluated this compound’s ability to mitigate organophosphate-induced seizures. Key endpoints include:

Q. Methodological Insight :

- Use EEG monitoring to quantify seizure severity and duration.

- Measure oxidative stress markers (e.g., 8-OHdG) in brain tissue post-exposure .

Advanced: Reconciling rare adverse events with therapeutic benefits

While this compound-induced pemphigus is rare (1 case per 10,000 patient-years), researchers must balance risk-benefit ratios in chronic conditions like RA. Strategies include:

- Pharmacogenomic screening : Identify HLA-DR4 alleles linked to pemphigus susceptibility .

- Dose escalation protocols : Start with 100 mg/day, increasing to 300 mg/day if tolerated.

- Real-world evidence : Leverage registries like CORRONA to track long-term safety .

Advanced: Optimizing pharmacokinetics for oxidative stress pathologies

This compound’s oral bioavailability (60–70%) limits its efficacy in high-oxidative environments (e.g., traumatic brain injury). Strategies to enhance delivery:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。